4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine
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Overview
Description
4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine is a complex organic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrrolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, cyano, methylthio, and dihydroxypropyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions involving the amino or cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield primary amines.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as anticancer or antiviral agents.
Industry: Use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidines with different substituents. Examples may include:
4-Amino-5-cyano-6-(methylthio)pyrrolo(2,3-d)-pyrimidine: Lacking the dihydroxypropyl group.
4-Amino-5-cyano-6-(methylthio)-7-(hydroxypropyl)pyrrolo(2,3-d)-pyrimidine: With a different hydroxylation pattern.
Uniqueness
The uniqueness of 4-Amino-5-cyano-6-(methylthio)-7-((RS)-2,3-dihydroxypropyl)pyrrolo(2,3-d)-pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
127945-88-4 |
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Molecular Formula |
C11H13N5O2S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
4-amino-7-(2,3-dihydroxypropyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O2S/c1-19-11-7(2-12)8-9(13)14-5-15-10(8)16(11)3-6(18)4-17/h5-6,17-18H,3-4H2,1H3,(H2,13,14,15) |
InChI Key |
UAVHGFOCESJXIH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N=CN=C2N1CC(CO)O)N)C#N |
Origin of Product |
United States |
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